molecular formula C15H28O2 B14426171 2-(4-Tert-butylcyclohexyl)oxyoxane CAS No. 80356-16-7

2-(4-Tert-butylcyclohexyl)oxyoxane

Cat. No.: B14426171
CAS No.: 80356-16-7
M. Wt: 240.38 g/mol
InChI Key: FWFJMPBBTDRGBH-UHFFFAOYSA-N
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Description

2-(4-Tert-butylcyclohexyl)oxyoxane is an organic compound with the molecular formula C12H22O2 It is a derivative of cyclohexane, where a tert-butyl group is attached to the cyclohexyl ring, and an oxane (tetrahydropyran) ring is connected via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylcyclohexyl)oxyoxane typically involves the reaction of 4-tert-butylcyclohexanol with oxirane (ethylene oxide) under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes ring closure to form the oxane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylcyclohexyl)oxyoxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxane ring to a more saturated form.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of more saturated cyclic compounds.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

2-(4-Tert-butylcyclohexyl)oxyoxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylcyclohexyl)oxyoxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylcyclohexanol: A precursor in the synthesis of 2-(4-Tert-butylcyclohexyl)oxyoxane.

    4-tert-Butylcyclohexyl acetate: A related compound with similar structural features.

    2-tert-Butylcyclohexyl methacrylate: Another derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of both a tert-butyl group and an oxane ring, which confer distinct chemical and physical properties

Properties

CAS No.

80356-16-7

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

2-(4-tert-butylcyclohexyl)oxyoxane

InChI

InChI=1S/C15H28O2/c1-15(2,3)12-7-9-13(10-8-12)17-14-6-4-5-11-16-14/h12-14H,4-11H2,1-3H3

InChI Key

FWFJMPBBTDRGBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)OC2CCCCO2

Origin of Product

United States

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